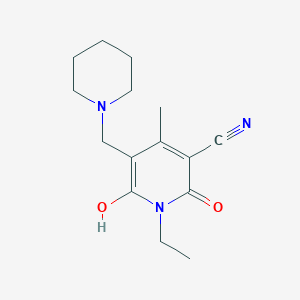
1-Ethyl-6-hydroxy-4-methyl-2-oxo-5-(piperidin-1-ylmethyl)-1,2-dihydropyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ETHYL-6-HYDROXY-4-METHYL-2-OXO-5-(PIPERIDINOMETHYL)-1,2-DIHYDRO-3-PYRIDINECARBONITRILE is a complex organic compound that belongs to the class of pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-6-HYDROXY-4-METHYL-2-OXO-5-(PIPERIDINOMETHYL)-1,2-DIHYDRO-3-PYRIDINECARBONITRILE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of functional groups: The ethyl, hydroxy, methyl, oxo, and piperidinomethyl groups are introduced through various substitution and addition reactions.
Final assembly: The nitrile group is often introduced in the final step through a cyanation reaction.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-6-HYDROXY-4-METHYL-2-OXO-5-(PIPERIDINOMETHYL)-1,2-DIHYDRO-3-PYRIDINECARBONITRILE can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the nitrile group to an amine.
Substitution: Halogenation or alkylation at specific positions on the pyridine ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Alkyl halides, halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the development of bioactive molecules.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or antimicrobial activity.
Industry: Utilized in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-ETHYL-6-HYDROXY-4-METHYL-2-OXO-5-(PIPERIDINOMETHYL)-1,2-DIHYDRO-3-PYRIDINECARBONITRILE depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- 1-ETHYL-6-HYDROXY-4-METHYL-2-OXO-5-(METHYLMETHYL)-1,2-DIHYDRO-3-PYRIDINECARBONITRILE
- 1-ETHYL-6-HYDROXY-4-METHYL-2-OXO-5-(ETHYLMETHYL)-1,2-DIHYDRO-3-PYRIDINECARBONITRILE
Uniqueness
1-ETHYL-6-HYDROXY-4-METHYL-2-OXO-5-(PIPERIDINOMETHYL)-1,2-DIHYDRO-3-PYRIDINECARBONITRILE is unique due to the presence of the piperidinomethyl group, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C15H21N3O2 |
|---|---|
Molecular Weight |
275.35 g/mol |
IUPAC Name |
1-ethyl-6-hydroxy-4-methyl-2-oxo-5-(piperidin-1-ylmethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H21N3O2/c1-3-18-14(19)12(9-16)11(2)13(15(18)20)10-17-7-5-4-6-8-17/h20H,3-8,10H2,1-2H3 |
InChI Key |
MAMBWRDKCVFXDH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=C(C1=O)C#N)C)CN2CCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl 4-[(15,15-dimethyl-16-oxa-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaen-3-yl)sulfanyl]butanoate](/img/structure/B11064929.png)

![Methyl 2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-3,3,3-trifluoro-2-methoxypropanoate](/img/structure/B11064948.png)


![3-amino-5-chloro-N-(4-chlorobenzyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11064970.png)
![Ethyl 4-{2,5-dioxo-3-[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]pyrrolidin-1-yl}benzoate](/img/structure/B11064976.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(7-methoxy-1,3-benzodioxol-5-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11064981.png)
![2-({2-Oxo-2-[(phenylcarbonyl)amino]ethyl}sulfanyl)pyridine-3-carboxylic acid](/img/structure/B11064986.png)
![2-(3,5-dimethyl-7-oxo[1,2,4]triazolo[4,3-a]pyrimidin-8(7H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B11064987.png)
![N-{3-[(4-methoxyphenyl)amino]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}acetamide](/img/structure/B11065000.png)
